N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chromene core, a chlorobenzyl group, and a tetrahydrofuran moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an α,β-unsaturated carbonyl compound.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving tetrahydrofuran-2-ylmethyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-chlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with different substituents on the benzene ring, leading to different chemical and biological properties.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Different core structure but similar functional groups, used as selective inhibitors of protein kinase B.
N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides: Structurally related compounds with different biological activities.
Properties
Molecular Formula |
C24H24ClNO4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6,7-dimethyl-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C24H24ClNO4/c1-15-10-20-21(27)12-23(30-22(20)11-16(15)2)24(28)26(14-19-4-3-9-29-19)13-17-5-7-18(25)8-6-17/h5-8,10-12,19H,3-4,9,13-14H2,1-2H3 |
InChI Key |
RIFNJLVWMHHHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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